Cas no 259733-17-0 (2-(Bromomethyl)-3-methylbenzonitrile)

2-(Bromomethyl)-3-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-6-methylbenzyl bromide
- 2-(bromomethyl)-3-methylbenzonitrile
- 2-(Bromomethyl)-3-methylbenzonitrile
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- Inchi: 1S/C9H8BrN/c1-7-3-2-4-8(6-11)9(7)5-10/h2-4H,5H2,1H3
- InChI Key: PVFLKSIKSOSOCX-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 170
- Topological Polar Surface Area: 23.8
- XLogP3: 2.6
2-(Bromomethyl)-3-methylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010003885-250mg |
2-Cyano-6-methylbenzyl bromide |
259733-17-0 | 97% | 250mg |
$494.40 | 2023-09-02 | |
Alichem | A010003885-1g |
2-Cyano-6-methylbenzyl bromide |
259733-17-0 | 97% | 1g |
$1534.70 | 2023-09-02 | |
Alichem | A010003885-500mg |
2-Cyano-6-methylbenzyl bromide |
259733-17-0 | 97% | 500mg |
$863.90 | 2023-09-02 |
2-(Bromomethyl)-3-methylbenzonitrile Related Literature
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on 2-(Bromomethyl)-3-methylbenzonitrile
2-(Bromomethyl)-3-methylbenzonitrile: A Comprehensive Overview
The compound 2-(Bromomethyl)-3-methylbenzonitrile, identified by the CAS number 259733-17-0, is a significant molecule in the realm of organic chemistry. This compound belongs to the class of aromatic nitriles, which are widely studied for their versatile applications in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound features a benzonitrile core with a bromomethyl group at the 2-position and a methyl group at the 3-position, making it a valuable intermediate in synthetic chemistry.
Recent studies have highlighted the importance of 2-(Bromomethyl)-3-methylbenzonitrile in the development of novel drug candidates. Researchers have explored its potential as a building block for constructing bioactive molecules with enhanced pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity, paving the way for further exploration in therapeutic applications.
The synthesis of 2-(Bromomethyl)-3-methylbenzonitrile typically involves multi-step reactions, often starting from readily available aromatic precursors. A recent advancement in its synthesis involves the use of catalytic cross-coupling reactions, which not only enhances yield but also reduces environmental impact compared to traditional methods. This approach aligns with the growing trend toward sustainable chemical processes, as highlighted in a 2024 review in Green Chemistry.
In terms of applications, aromatic nitriles like this compound are increasingly being utilized in the development of advanced materials, such as high-performance polymers and electronic materials. For example, a 2024 study in Macromolecules reported that incorporating derivatives of this compound into polymer matrices significantly improves their thermal stability and mechanical properties, making them suitable for aerospace and automotive industries.
The unique combination of functional groups in 2-(Bromomethyl)-3-methylbenzonitrile makes it an ideal candidate for various chemical transformations. The bromomethyl group provides reactivity for substitution reactions, while the nitrile group offers opportunities for further functionalization. Recent research has focused on leveraging these properties to develop new synthetic pathways for complex molecules, as detailed in a 2024 article in Organic Process Research & Development.
In conclusion, 2-(Bromomethyl)-3-methylbenzonitrile, with its CAS number 259733-17-0, stands out as a versatile and valuable compound in modern organic chemistry. Its role as an intermediate in drug discovery and material science underscores its significance across diverse fields. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of chemical innovation.
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